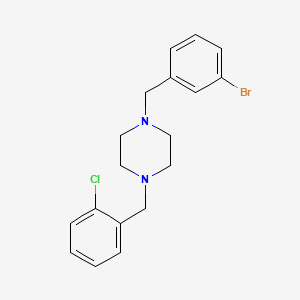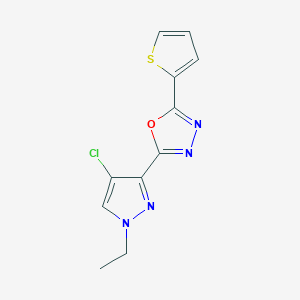
1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features two benzyl groups substituted with bromine and chlorine atoms, respectively, attached to a piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine typically involves the reaction of 3-bromobenzyl chloride and 2-chlorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Anhydrous ethanol or acetonitrile
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted piperazines with different functional groups.
Oxidation: Benzaldehydes or benzoic acids.
Reduction: Dehalogenated piperazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpiperazine: A simpler analogue without halogen substitutions.
1-(4-Chlorobenzyl)piperazine: Contains only a chlorine atom on the benzyl group.
1-(3-Bromobenzyl)piperazine: Contains only a bromine atom on the benzyl group.
Uniqueness
1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine is unique due to the presence of both bromine and chlorine atoms on the benzyl groups, which can significantly affect its chemical reactivity and biological activity compared to its simpler analogues.
Eigenschaften
Molekularformel |
C18H20BrClN2 |
|---|---|
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
1-[(3-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrClN2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2 |
InChI-Schlüssel |
BSMIAQFPGXNNDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-[4-({2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]acetamide](/img/structure/B10887673.png)
![4-bromo-1-methyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B10887674.png)


![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B10887690.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(4-fluorobenzyl)piperazino] sulfone](/img/structure/B10887694.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)benzamide](/img/structure/B10887702.png)
![4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10887716.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10887722.png)
![(2E)-2-[4-(benzyloxy)-3-chlorobenzylidene]hydrazinecarboxamide](/img/structure/B10887736.png)
![2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10887737.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10887745.png)
![5-nitro-2-{4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}benzonitrile](/img/structure/B10887754.png)
![4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B10887772.png)
